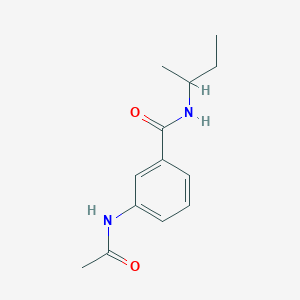![molecular formula C21H24N2O3 B269232 3-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B269232.png)
3-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as IPPB, is a chemical compound that has been extensively studied for its potential use in scientific research.
Mécanisme D'action
The mechanism of action of 3-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the inhibition of specific proteins involved in various cellular processes such as cell proliferation, survival, and signaling. This compound has been shown to target proteins such as heat shock protein 90 (Hsp90) and protein kinase B (Akt), which are involved in cancer cell growth and survival. In addition, this compound has been shown to modulate the activity of neurotransmitter receptors in the brain, which may be beneficial for the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and survival. In the brain, this compound has been shown to modulate neurotransmitter receptor activity, which may have beneficial effects on cognitive function and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments is its potent and selective activity against specific proteins involved in various cellular processes. This allows researchers to study the effects of targeting these proteins in vitro and in vivo. However, one limitation of using this compound is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Orientations Futures
There are several future directions for research on 3-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One direction is the development of new analogs of this compound with improved pharmacological properties such as increased solubility and bioavailability. Another direction is the study of this compound in combination with other drugs for the treatment of cancer and neurological disorders. Finally, the identification of new targets of this compound in various cellular processes may provide new insights into the mechanism of action of this compound.
Méthodes De Synthèse
3-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide can be synthesized through a multi-step process that involves the reaction of 4-(1-pyrrolidinylcarbonyl)aniline with 3-isopropoxybenzoyl chloride. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been studied for its potential use in various scientific research fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In neuroscience, this compound has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved pharmacological properties.
Propriétés
Formule moléculaire |
C21H24N2O3 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
3-propan-2-yloxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C21H24N2O3/c1-15(2)26-19-7-5-6-17(14-19)20(24)22-18-10-8-16(9-11-18)21(25)23-12-3-4-13-23/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,22,24) |
Clé InChI |
WRSWTPIXYNDKKO-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
SMILES canonique |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B269149.png)
![2-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B269150.png)
![N-(3-{[2-(4-methylphenoxy)propanoyl]amino}phenyl)butanamide](/img/structure/B269152.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269156.png)
![4-{[(benzoylamino)carbothioyl]amino}-N-(tert-butyl)benzamide](/img/structure/B269157.png)
![2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B269161.png)
![4-ethoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269162.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269163.png)

![4-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269165.png)
![3-{[(2-chlorophenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B269167.png)
![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B269169.png)
![4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide](/img/structure/B269170.png)
![2-(2-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B269172.png)